1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride
CAS No.: 1255717-35-1
Cat. No.: VC8223900
Molecular Formula: C10H15ClN2
Molecular Weight: 198.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1255717-35-1 |
|---|---|
| Molecular Formula | C10H15ClN2 |
| Molecular Weight | 198.69 g/mol |
| IUPAC Name | cyclopropyl-(6-methylpyridin-2-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H14N2.ClH/c1-7-3-2-4-9(12-7)10(11)8-5-6-8;/h2-4,8,10H,5-6,11H2,1H3;1H |
| Standard InChI Key | VFLXJWFPDYCAGU-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)C(C2CC2)N.Cl.Cl |
| Canonical SMILES | CC1=NC(=CC=C1)C(C2CC2)N.Cl |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The compound consists of a cyclopropyl ring directly bonded to a methanamine group, which is further attached to a 6-methyl-substituted pyridine ring. The dihydrochloride salt form enhances solubility and stability, critical for pharmacological applications. Key structural features include:
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Cyclopropyl group: A strained three-membered hydrocarbon ring contributing to conformational rigidity.
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6-Methylpyridin-2-yl moiety: A heteroaromatic ring with a methyl substituent at the 6-position, influencing electronic properties.
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Dihydrochloride counterions: Two hydrochloride molecules protonate the amine group, forming a stable salt.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.15 g/mol |
| CAS Number | 1255717-35-1 |
| IUPAC Name | Cyclopropyl-(6-methylpyridin-2-yl)methanamine dihydrochloride |
| Solubility | Highly soluble in polar solvents (e.g., water, methanol) |
Spectroscopic Characterization
Structural confirmation relies on:
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS):
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Base peak at 162.23 corresponds to the parent amine (), with fragments confirming the cyclopropyl and pyridine units.
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Synthesis and Optimization
Reductive Amination Strategy
The patent EP1358179B1 outlines a reductive amination protocol for synthesizing pyridin-2-yl-methylamine derivatives :
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Cyanohydrin Formation: Reacting chloroacetonitrile with 1-benzoyl-piperidin-4-one yields a cyanoepoxide intermediate.
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Reductive Amination: Sodium cyanoborohydride () reduces the cyanohydrin in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) at room temperature.
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Cyanide Scavenging: Iron(II) sulfate () complexes residual cyanide ions, minimizing side reactions .
Table 2: Key Reaction Conditions
| Parameter | Specification |
|---|---|
| Temperature | Room temperature (20–25°C) |
| Solvent | Dichloromethane/water mixture |
| Catalyst | Sodium cyanoborohydride |
| Reaction Time | 24–48 hours |
Large-Scale Production
A representative synthesis from the patent involves:
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Step 1: 2-Carboxamido-5-methyl-6-chloropyridine reacts with methylamine and anhydrous copper sulfate at 110°C for 24 hours, yielding 2-methylamido-5-methyl-6-methylaminopyridine .
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Step 2: Lithium aluminum hydride () reduces the amide to the corresponding amine, followed by chromatographic purification .
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